molecular formula C8H11N B1346980 2,3,5-Trimethylpyridine CAS No. 695-98-7

2,3,5-Trimethylpyridine

Cat. No.: B1346980
CAS No.: 695-98-7
M. Wt: 121.18 g/mol
InChI Key: GFYHSKONPJXCDE-UHFFFAOYSA-N
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Description

2,3,5-Trimethylpyridine, also known as 2,3,5-collidine, is a derivative of pyridine with the molecular formula C8H11N. It is a colorless to light yellow liquid with a characteristic odor. This compound is part of the collidine family, which includes several isomers of trimethylpyridine .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5-Trimethylpyridine can be synthesized through various methods. One common synthetic route involves the reaction of 3-amino-2-methylpropenal with methylethylketone in the presence of an acid catalyst such as acetic acid or p-toluenesulfonic acid. The optimal conditions for this synthesis are a temperature of 150°C and a reaction time of 24 hours .

Industrial Production Methods

Industrial production of this compound often involves the use of composite catalysts, such as cobalt aluminum phosphate, to enhance the yield and efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5-Trimethylpyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-trimethylpyridine involves its interaction with molecular targets and pathways. For instance, in its role as a ligand, it can coordinate with metal ions to form complexes that exhibit unique chemical properties. These interactions are crucial for its applications in catalysis and material science .

Comparison with Similar Compounds

2,3,5-Trimethylpyridine is part of the collidine family, which includes several isomers:

Compared to its isomers, this compound is unique in its specific substitution pattern, which influences its reactivity and applications. For example, the presence of methyl groups at positions 2, 3, and 5 can affect the electronic distribution and steric hindrance, making it suitable for specific chemical reactions and industrial applications .

Properties

IUPAC Name

2,3,5-trimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-6-4-7(2)8(3)9-5-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYHSKONPJXCDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80219734
Record name 2,3,5-Trimethylpyridine
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Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

695-98-7
Record name 2,3,5-Trimethylpyridine
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Record name 2,3,5-Trimethylpyridine
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Record name 2,3,5-Trimethylpyridine
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Record name 2,3,5-trimethylpyridine
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Record name 2,3,5-TRIMETHYLPYRIDINE
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Synthesis routes and methods I

Procedure details

To 500 ml of a 5% solution of methyl lithium in ether are added dropwise at room temperature under argon 1200 ml of ether, subsequently 35.6 g of 3,5-lutidine (3,5-dimethylpyridine) and subsequently 400 ml of toluene. The ether is distilled off completely, whereupon the solution is stirred at 100° for 4 hours. Ice is then added portionwise thereto while cooling with methanol/ice until evolution of heat no longer occurs. The toluene phase is separated from precipitated solid and extracted with 66 ml of semi-concentrated hydrochloric acid. The separated aqueous phase is adjusted to a pH of about 10 with 3N sodium hydroxide solution while cooling and extracted twice with 300 ml of ether. The ether extracts are dried over sodium sulphate and evaporated. The residue is distilled in vacuo at 20 mm/72°-74°; there is obtained 2,3,5-collidine (2,3,5-trimethylpyridine) which has a purity of 99.15% according to gas chromatography.
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Synthesis routes and methods II

Procedure details

Into a 1-liter electromagnetic agitation type autoclave equipped with a reflux condenser were charged 321 g of 3,5-lutidine and 64 g of Raney cobalt, and the air in the vessel was replaced with hydrogen gas, after which the internal temperature was raised to 240° C. Next, 570 g of methanol was continuously introduced thereinto under pressure by means of a constant volume delivery pump over a period of 7 hours. During the introduction of methanol, the produced gas was intermittently liberated outside the reaction system so as to keep the internal pressure of the autoclave in the range of 45 to 60 kg/cm2. After the reaction was completed, the autoclave was cooled to room temperature, and the contents were taken out. The catalyst was removed by filtration, after which 30 g of sodium hydroxide was added to the filtrate, and the resulting mixture was separated by using a separating funnel to obtain 400 g of an oily substance. When the oily substance obtained was distilled by using a Dixon packed tower, there were obtained 32 g of 3,5-lutidine of 99% purity as measured by gas chromatography at a tower top temperature of 90° to 93° C./50 mmHg, 314,4 g of 2,3,5-collidine of 99.3% purity as measured by gas chromatography at a tower top temperature of 102° to 103° C./50 mmHg, and 13.9 g of 2,3,5,6-tetramethylpyridine of 99% purity as measured by gas chromatography at a tower top temperature of 112° C./50 mmHg. The yield of the product 2,3,5-collidine obtained from 3,5-lutidine used as a starting material was 86%, and that of 2,3,5,6-tetramethylpyridine obtained therefrom was 3.4%. The selectivities of the above-mentioned products were 96.3% and 3.7%, respectively.
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Synthesis routes and methods III

Procedure details

To a solution of 3,5-lutidine (42.86, 0.400 mol) in toluene (240 ml) in a three-neck flask, under N2 atmosphere, was added dropwise MeLi [0.33M in ether, 1330 ml (0.44 mol), prepared from CH3I and Li or obtained from Aldrich]. The reaction was stirred and heated at 60°-80° C. for 6 h, after which time the ether was distilled off. The remaining solution was poured into water/crushed ice (200 ml), acidified with conc. HCl and extracted with ethyl acetate (2×100 ml). The aqueous solution then was basified with aq. NaOH and extracted with CH2Cl2 (3×100 ml). The CH2Cl2 extracts were combined, washed with sat. NaCl solution (1×50 ml), dried (MgSO4) and the solvent removed in vacuo. The residue was distilled under reduced pressure to give 2,3,5-trimethylpyridine (35.24 g, 72%) as a pale oil; bp 65°-71° C./11 mmHg. A solution of 2,3,5-trimethylpyridine (36.35 g, 0.30 mol) in AcOH (120 ml) was treated with 30% H2O (45 ml) and the mixture heated at 100° C. for 3 h. An additional aliquot of 30% H2O2 (15 ml) was added and the mixture was heated for an additional 10 h at 100° C. The reaction was cooled to rt, diluted with water (100 ml) and concentrated in vacuo. The residue again was diluted with water (200 ml), neutralized with KOH pellets and extracted with CH2Cl2 (3×100 ml). The extracts were combined, washed with sat. NaCl (1×50 ml), dried (MgSO4) and the solvent removed in vacuo to give 2,3,5-trimethylpyridine-N-oxide as a pale yellow solid, (50 g, quant.); mp 41°-42° C. (hexanes, colorless needles).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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